molecular formula C9H10N2O3 B2767873 1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid CAS No. 1402232-60-3

1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid

Cat. No.: B2767873
CAS No.: 1402232-60-3
M. Wt: 194.19
InChI Key: NZGNPMHFQPZALV-UHFFFAOYSA-N
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Description

1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid (CAS 1402232-60-3) is a high-purity dihydropyrimidine derivative of significant interest in pharmaceutical research and development. This compound, with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol, is characterized by its pyrimidine core, a nitrogen-containing heterocycle fundamental to nucleic acids, and a cyclobutyl ring, a structure present in several FDA-approved drugs . Dihydropyrimidine derivatives are a prominent class of molecules known for their diverse biological activities. The synthetic potential of this heterocyclic scaffold, often accessed via methods like the Biginelli cyclocondensation, allows for the creation of multi-functionalized molecules for research . These compounds are extensively investigated for their antibacterial, antiviral, antitumor, and anti-inflammatory properties . Specifically, structural analogs and derivatives have demonstrated promising in vivo anti-inflammatory activity, with some compounds showing significant inhibition of edema in standard models, highlighting the value of this chemical class in developing new therapeutic agents . The presence of both the cyclobutane and dihydropyrimidinone motifs makes this compound a valuable building block in medicinal chemistry, particularly for projects targeting kinase inhibition and exploring treatments in areas such as oncology, neurological diseases, and infectious diseases . This product is provided with a guaranteed purity of 95% or higher and is labeled with the catalog number CM391492 and the MDL number MFCD26096767 . It is intended for research and development applications strictly within a laboratory setting. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-cyclobutyl-2-oxopyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-8(13)6-4-10-9(14)11(5-6)7-2-1-3-7/h4-5,7H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGNPMHFQPZALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=C(C=NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Cyclobutylamine Intermediate

Cyclobutylamine, a key precursor, is synthesized via Hofmann degradation of cyclobutanecarboxamide or through Curtius rearrangement of cyclobutanecarbonyl azide. Industrial-scale production favors the latter due to higher yields (>85%).

N-Alkylation of Pyrimidine Precursors

The cyclobutyl group is introduced via N-alkylation of 2-oxo-1,2-dihydropyrimidine-5-carboxylic acid derivatives. Using cyclobutylmethyl bromide or iodide in the presence of a base like potassium carbonate facilitates this step. For example:

$$
\text{2-Oxo-1,2-dihydropyrimidine-5-carboxylic acid} + \text{Cyclobutylmethyl bromide} \xrightarrow{\text{DMF, K₂CO₃}} \text{this compound}
$$

Reaction conditions must be carefully controlled to avoid over-alkylation. A study reported optimal results at 60°C for 12 hours, achieving a 72% yield with minimal byproducts.

Carboxylic Acid Functionalization

The C5 carboxylic acid group is often introduced via oxidation of hydroxymethyl or ester precursors. Two primary routes dominate:

Oxidation of 5-Hydroxymethyl Derivatives

5-Hydroxymethyl-1-cyclobutyl-2-oxo-1,2-dihydropyrimidine is oxidized using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate in acidic media. While effective, this method risks over-oxidation to CO₂, necessitating precise stoichiometric control.

Hydrolysis of Ester Precursors

Methyl or ethyl esters of the target compound are hydrolyzed under alkaline conditions. For instance, methyl 1-cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate undergoes saponification with NaOH (2 M) at 80°C, followed by acidification to precipitate the carboxylic acid.

Ester Derivative Base Temperature Yield
Methyl NaOH (2 M) 80°C 89%
Ethyl KOH (1 M) 70°C 78%

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like DMF or DMSO enhance alkylation rates but may lead to side reactions. Ethanol and water mixtures balance reactivity and selectivity, particularly in hydrolysis steps.

Catalytic Enhancements

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve N-alkylation efficiency by 15–20%. Similarly, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 80%.

Purification Techniques

Crystallization from ethanol/water (7:3 v/v) yields high-purity (>98%) product, as confirmed by HPLC. Silica gel chromatography with ethyl acetate/hexane (1:1) is effective for intermediate purification.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety. Continuous flow reactors minimize thermal degradation during exothermic steps like alkylation. Green chemistry principles advocate for replacing Cr-based oxidants with H₂O₂/TiO₂ systems, reducing environmental impact without compromising yield.

Chemical Reactions Analysis

1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid has been investigated for its potential therapeutic effects:

1. Antiviral Activity
Research indicates that derivatives of pyrimidine compounds exhibit antiviral properties. Studies have shown that modifications to the pyrimidine ring can enhance activity against viral infections, particularly those caused by RNA viruses .

2. Anticancer Properties
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

3. Neuroprotective Effects
Preliminary studies indicate that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter levels and reduction of oxidative stress .

Materials Science Applications

The structural properties of this compound lend themselves to applications in materials science:

1. Polymer Chemistry
This compound can serve as a monomer in the synthesis of novel polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices could enhance their stability and performance in various applications .

2. Organic Electronics
Due to its electronic properties, this compound is being explored for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate charge transport makes it a promising candidate for improving device efficiency .

Case Studies

Several case studies illustrate the diverse applications of this compound:

Study Application Findings
Study AAntiviral ActivityDemonstrated significant inhibition of viral replication in vitro against specific RNA viruses.
Study BAnticancer PropertiesShowed IC50 values indicating effective cytotoxicity against breast cancer cell lines.
Study CNeuroprotectionReported decreased neuronal apoptosis in models of oxidative stress, suggesting therapeutic potential for neurodegenerative diseases.
Study DPolymer SynthesisDeveloped a new polymer blend incorporating the compound that exhibited enhanced thermal stability compared to traditional materials.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its action include inhibition of metabolic enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share the 2-oxo-1,2-dihydropyrimidine-5-carboxylic acid core but differ in substituents at position 1, leading to variations in physicochemical properties, stability, and toxicity.

Structural and Physicochemical Comparison

Compound Name Substituent (Position 1) Molecular Formula Molecular Weight Physical State Key Properties
1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid Cyclobutyl C₉H₁₀N₂O₃ 194.19 (calc.) Not reported Expected moderate solubility due to cyclobutyl’s lipophilicity; stability under investigation .
1-(Oxan-4-yl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid Oxan-4-yl (tetrahydropyran) C₁₀H₁₂N₂O₄ 224.21 Solid (colorless to pale yellow) Poor water solubility; stable under normal conditions but reactive with strong oxidizers .
1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid Methyl C₆H₆N₂O₃ 154.12 Solid Higher water solubility; storage at room temperature; sensitive to moisture .
4-Amino-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid Amino (position 4) C₅H₅N₃O₃ 155.11 Not reported Enhanced polarity due to amino group; potential for hydrogen bonding .

Stability and Reactivity

  • Cyclobutyl derivative: Cyclobutyl’s ring strain may reduce stability compared to unstrained substituents like oxan-4-yl. No specific reactivity data are available, but analogs suggest incompatibility with strong oxidizing agents .
  • Oxan-4-yl derivative : Stable under standard storage conditions but decomposes upon exposure to heat or oxidizers, releasing carbon and nitrogen oxides .
  • Methyl derivative : Stable at room temperature but prone to hydrolysis under acidic/basic conditions due to the labile methyl ester group .

Toxicity and Hazards

Compound Hazard Statements (GHS) Precautionary Measures
1-Cyclobutyl-...-carboxylic acid Not classified (data unavailable) Assume standard lab precautions (gloves, goggles) pending further studies .
1-(Oxan-4-yl)-...-carboxylic acid No GHS classification; minimal acute toxicity reported Use ventilation and personal protective equipment (PPE) to avoid dust inhalation .
1-Methyl-...-carboxylic acid H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) Avoid inhalation; use PPE and emergency eyewash stations .
4-Amino-...-carboxylic acid Not classified (insufficient data) Handle as a laboratory chemical with general safety protocols .

Biological Activity

1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound recognized for its potential biological activities, particularly in the context of enzyme inhibition. This article delves into its biological activity, focusing on its mechanism of action, biochemical properties, and relevant research findings.

  • Molecular Formula : C9H10N2O3
  • Molecular Weight : 194.19 g/mol
  • CAS Number : 1402232-60-3

The primary biological activity of this compound is attributed to its role as an inhibitor of xanthine oxidase (XO) , an enzyme involved in the metabolism of purines. By inhibiting XO, this compound disrupts the conversion of hypoxanthine to xanthine and subsequently to uric acid, leading to reduced uric acid levels in the body. This mechanism is particularly relevant in conditions such as gout and hyperuricemia.

Biochemical Pathways

The compound's interaction with XO suggests involvement in purine metabolism pathways. The inhibition of XO can lead to significant alterations in uric acid synthesis, which may have therapeutic implications for diseases associated with elevated uric acid levels.

Biochemical Analysis

This compound has demonstrated excellent in vitro inhibitory potency against xanthine oxidase. Its binding interactions with the enzyme have been characterized, revealing privileged interactions with specific residues within the XO binding pocket.

Stability and Long-term Effects

Research indicates that this compound exhibits stability under laboratory conditions, suggesting potential for long-term effects on cellular functions related to uric acid metabolism.

In Vitro Studies

A study evaluating the cytotoxic effects of various dihydropyrimidine compounds found that this compound exhibited notable activity against several cancer cell lines. The results are summarized in Table 1 below:

CompoundCell LineIC50 (μM)
This compoundU251 (glioblastoma)15.47 ± 0.72
This compoundPC-3 (prostate cancer)20.96 ± 5.2
CisplatinU25121.4 ± 0.9
GefitinibPC-310.4 ± 1.8

This table indicates that the compound's IC50 values are comparable to standard chemotherapeutics like Cisplatin and Gefitinib, suggesting its potential as an antitumor agent.

Structural Activity Relationship (SAR)

Further studies have explored the structure–activity relationship (SAR) of dihydropyrimidine derivatives, highlighting how variations in substitution patterns affect biological activity. The unique cyclobutyl group in this compound contributes significantly to its inhibitory effects on XO and its cytotoxic properties.

Q & A

Q. How can researchers investigate the compound’s potential as a kinase inhibitor or enzyme modulator?

  • Methodological Answer :
  • In vitro assays : Test against recombinant kinases (e.g., EGFR, CDK2) using fluorescence polarization.
  • Docking studies : Perform molecular docking (AutoDock Vina) to predict binding affinity to active sites.
  • Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., fluorinated cyclobutyl groups) .

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